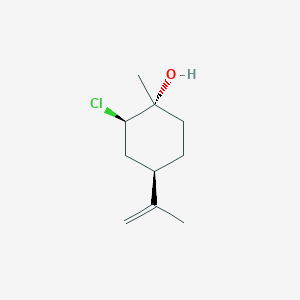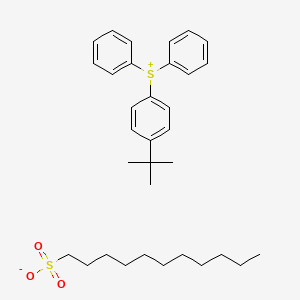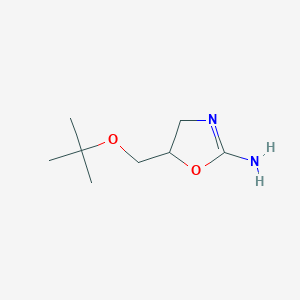
6,7-Dichloro-4-methyl-3-phenylcoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloro-4-methyl-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound is distinguished by the presence of two chlorine atoms at the 6 and 7 positions, a methyl group at the 4 position, and a phenyl group at the 3 position. These structural modifications impart unique chemical and physical properties to the compound, making it of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-4-methyl-3-phenylcoumarin typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarins and involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst. For this compound, the starting materials are 6,7-dichloro-4-methylcoumarin and phenylacetic acid. The reaction is carried out under reflux conditions with a suitable acid catalyst such as sulfuric acid or polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dichloro-4-methyl-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrocoumarins or other reduced forms.
Substitution: The chlorine atoms at the 6 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of substituted coumarins with various functional groups.
Wissenschaftliche Forschungsanwendungen
6,7-Dichloro-4-methyl-3-phenylcoumarin has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of fluorescent dyes and other industrial applications.
Wirkmechanismus
The mechanism of action of 6,7-Dichloro-4-methyl-3-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage. The presence of chlorine atoms and the phenyl group enhances its binding affinity to specific molecular targets, making it effective in its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-7-hydroxycoumarin: Lacks the chlorine atoms and phenyl group, resulting in different chemical and biological properties.
6,7-Dihydroxy-4-methylcoumarin: Contains hydroxyl groups instead of chlorine atoms, leading to different reactivity and applications.
3-Phenylcoumarin: Similar structure but lacks the chlorine atoms and methyl group, affecting its chemical behavior and biological activities.
Uniqueness
6,7-Dichloro-4-methyl-3-phenylcoumarin is unique due to the presence of chlorine atoms at the 6 and 7 positions, which significantly influence its chemical reactivity and biological properties. The combination of the methyl group at the 4 position and the phenyl group at the 3 position further enhances its distinctiveness, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
288399-87-1 |
|---|---|
Molekularformel |
C16H10Cl2O2 |
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
6,7-dichloro-4-methyl-3-phenylchromen-2-one |
InChI |
InChI=1S/C16H10Cl2O2/c1-9-11-7-12(17)13(18)8-14(11)20-16(19)15(9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
BPTRXIYZNCXNHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate](/img/structure/B12570197.png)

![Indium, [tris(trimethylsilyl)methyl]-](/img/structure/B12570216.png)
![2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene](/img/structure/B12570225.png)

![2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide](/img/structure/B12570241.png)



![N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine](/img/structure/B12570254.png)
![Pyridinium, 2,2'-[1,5-pentanediylbis(thio)]bis[1-methyl-](/img/structure/B12570265.png)
![5-[(2-Chloroethyl)sulfanyl]pentanoic acid](/img/structure/B12570273.png)
![3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B12570289.png)
![Pyridazine, 1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]-](/img/structure/B12570295.png)
